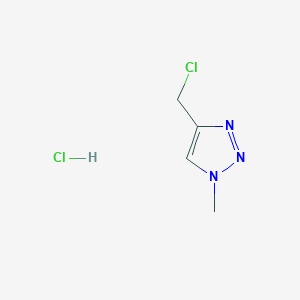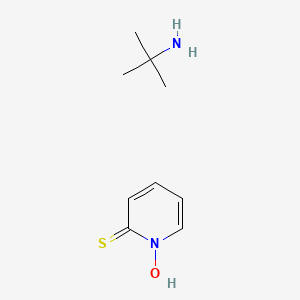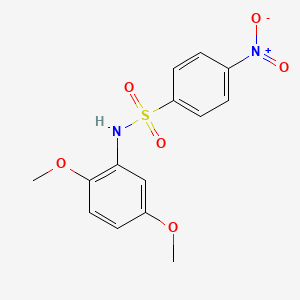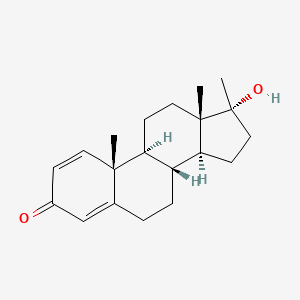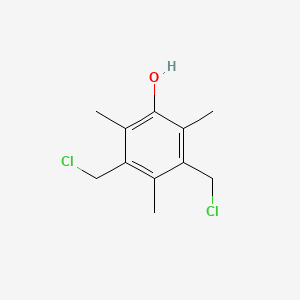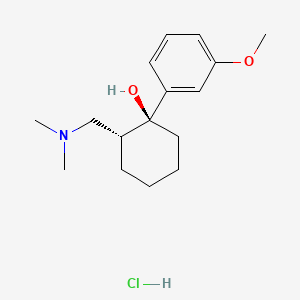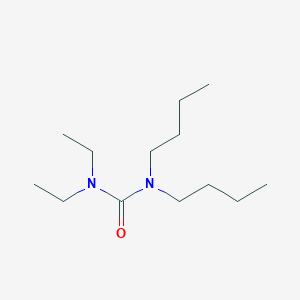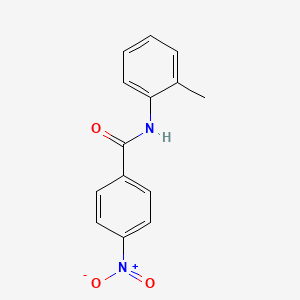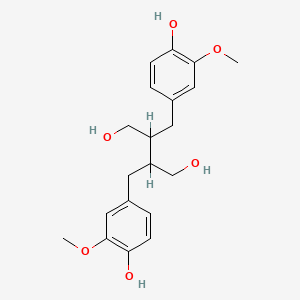![molecular formula C7H12O B3342820 3-Methyl-7-oxabicyclo[4.1.0]heptane CAS No. 36099-51-1](/img/structure/B3342820.png)
3-Methyl-7-oxabicyclo[4.1.0]heptane
Descripción general
Descripción
3-Methyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H12O . It is also known by other names such as 4-METHYL-1,2-CYCLOHEXENE OXIDE .
Synthesis Analysis
The synthesis of 7-oxabicyclo[4.1.0]heptane and its derivatives has been reported in several studies . For instance, one method involves an intramolecular cyclization reaction through a nucleophilic substitution at C-5 or C-6 of C-glycosides by a 2’-enamine .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChIKey for this compound is ULPDSNLBZMHGPI-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Thermochemical Properties
- The thermochemical properties of 3-Methyl-7-oxabicyclo[4.1.0]heptane and similar compounds have been extensively studied. Research has focused on their enthalpy of formation, entropy, and heat capacity, providing essential data for understanding their behavior in various chemical reactions and processes. These studies utilize density functional methods to calculate molecular structures and vibration frequencies, which are crucial for predicting and analyzing the behavior of these compounds under different conditions (Bozzelli & Rajasekaran, 2007).
Synthesis and Chemical Transformations
- The synthesis of enantiomerically pure forms of related compounds, like 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, has been achieved. These enantiomers are significant for creating chiral building blocks used in synthesizing various terpenoids and other complex organic molecules (Yu, 2005).
- Innovative methods have been developed for constructing bicyclic systems containing an oxygen bridge, such as the 7-oxabicyclo[2.2.1]heptane skeleton. These methods involve isomerization of cyclic epoxy alcohols, highlighting the versatility and potential applications of these compounds in synthetic chemistry (Iwakura, Tokura, & Tanino, 2017).
Applications in Gas Hydrates
- This compound and similar oxabicyclic compounds have been investigated as novel promoters for gas hydrates. These studies reveal their potential to improve the thermodynamic stability of gas hydrate systems, which is crucial for various industrial and scientific applications, such as energy storage and carbon capture (Seol, Shin, & Park, 2020).
Structural and Physical Studies
- Research has also delved into the structural analysis of these compounds. Investigations on phases of 7-oxabicyclo[2.2.1]heptane using powder synchrotron X-ray diffraction studies have provided valuable insights into their solid-state properties and phase behavior, essential for understanding their applications in materials science (Palin, Brunelli, Pattison, & Fitch, 2007).
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-7-oxabicyclo[41Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Methyl-7-oxabicyclo[4.1.0]heptane involves the opening of the epoxide ring, a three-membered cyclic ether . This opening can occur under both acidic and basic conditions, leading to various products depending on the specific conditions . The reaction is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack .
Biochemical Pathways
The exact biochemical pathways affected by 3-Methyl-7-oxabicyclo[41It’s known that epoxides, in general, can participate in various biochemical reactions, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-7-oxabicyclo[41Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 3-Methyl-7-oxabicyclo[41The opening of the epoxide ring can lead to the formation of various products, which can have different biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the opening of the epoxide ring can occur under both acidic and basic conditions .
Propiedades
IUPAC Name |
3-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-2-3-6-7(4-5)8-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPDSNLBZMHGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346737 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36099-51-1 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)
